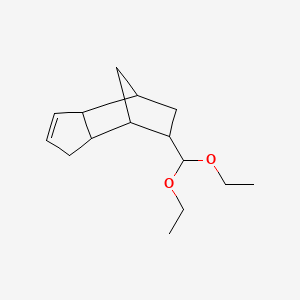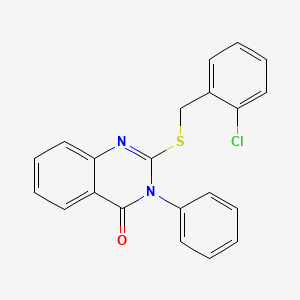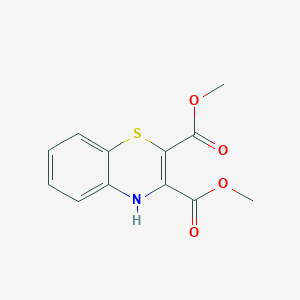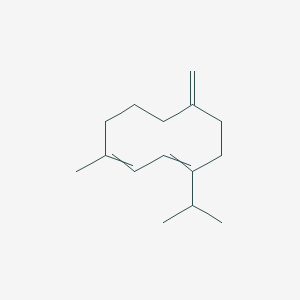
4,7-Methano-1H-indene, 6-(diethoxymethyl)-3a,4,5,6,7,7a-hexahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Methano-1H-indene, 6-(diethoxymethyl)-3a,4,5,6,7,7a-hexahydro- is a complex organic compound with a unique structure It is characterized by a fused ring system that includes a methano bridge and multiple hydrogenated carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-indene, 6-(diethoxymethyl)-3a,4,5,6,7,7a-hexahydro- typically involves multiple steps, starting from simpler organic molecules One common approach is the Diels-Alder reaction, which forms the core structure of the compound
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using catalysts to accelerate reactions, and employing continuous flow reactors for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Methano-1H-indene, 6-(diethoxymethyl)-3a,4,5,6,7,7a-hexahydro- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes. Substitution reactions can introduce a variety of functional groups, such as halides or amines.
Aplicaciones Científicas De Investigación
4,7-Methano-1H-indene, 6-(diethoxymethyl)-3a,4,5,6,7,7a-hexahydro- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of bioactive compounds or as a probe to study biological processes.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,7-Methano-1H-indene, 6-(diethoxymethyl)-3a,4,5,6,7,7a-hexahydro- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 4,7-Methano-1H-indene, octahydro-
- 4,7-Methano-1H-indene, octahydro-5-methylene-
- 4,7-Methano-1H-indene, octahydro-2-methylene-
Uniqueness
Compared to similar compounds, 4,7-Methano-1H-indene, 6-(diethoxymethyl)-3a,4,5,6,7,7a-hexahydro- is unique due to the presence of the diethoxymethyl group, which imparts different chemical reactivity and potential applications. This functional group can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various research and industrial purposes.
Propiedades
Número CAS |
67633-93-6 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
8-(diethoxymethyl)tricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C15H24O2/c1-3-16-15(17-4-2)14-9-10-8-13(14)12-7-5-6-11(10)12/h5-6,10-15H,3-4,7-9H2,1-2H3 |
Clave InChI |
MKDRAXRIIOTPLJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1CC2CC1C3C2C=CC3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Methylphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14457650.png)




diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)





![2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester](/img/structure/B14457717.png)

